1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Overview
Description
“1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one” is a chemical compound with the molecular formula C8H6ClFO. It has an average mass of 172.584 Da and a monoisotopic mass of 172.009125 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 203.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 44.0±3.0 kJ/mol and a flash point of 76.8±21.8 °C .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one is Toll-Like Receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system. It is part of the body’s first line of defense against pathogens, recognizing molecules that are commonly associated with pathogens and triggering an immune response .
Mode of Action
This compound, also known as TAK-242, selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
The compound affects the TLR4 signaling pathway, which is involved in the innate immune response . By inhibiting TLR4, TAK-242 suppresses the production of proinflammatory mediators such as cytokines and nitric oxide (NO), which play pivotal roles in various inflammatory diseases .
Result of Action
The inhibition of TLR4 by this compound results in the suppression of proinflammatory mediator production . This can help to regulate the immune response and may be beneficial in the treatment of diseases where inflammation plays a key role .
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(2,3)10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOVKFXRFZUTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600443 | |
Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-45-5 | |
Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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